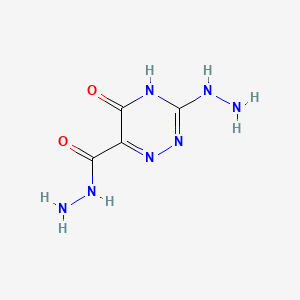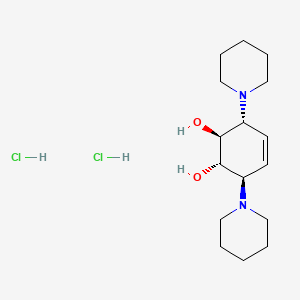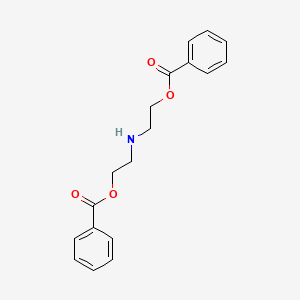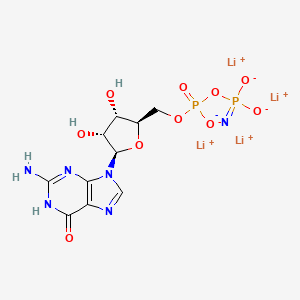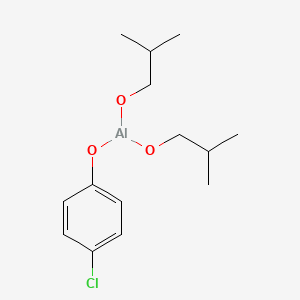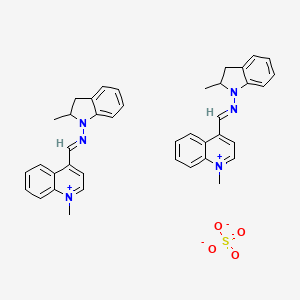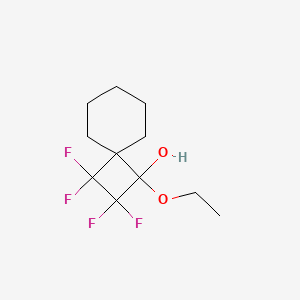
1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol is a fluorinated organic compound with the molecular formula C11H16F4O2. It is characterized by its unique spiro structure, which includes a nonane ring system with four fluorine atoms and an ethoxy group attached to the spiro carbon.
Preparation Methods
The synthesis of 1-ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spiro ring system: This can be achieved through a cyclization reaction involving a suitable precursor, such as a fluorinated ketone.
Introduction of the ethoxy group: This step involves the reaction of the spiro compound with an ethylating agent, such as ethyl iodide, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure and properties make it a useful probe for studying biological systems, particularly in the context of fluorine’s effects on biological activity.
Medicine: Fluorinated compounds are often used in drug design due to their ability to enhance the metabolic stability and bioavailability of pharmaceuticals. This compound may serve as a precursor for the development of new drugs.
Mechanism of Action
The mechanism by which 1-ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity through its fluorinated structure. The presence of fluorine atoms can affect the compound’s lipophilicity, electronic properties, and metabolic stability, thereby modulating its interactions with biological molecules .
Comparison with Similar Compounds
1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol can be compared with other similar compounds, such as:
- 1-ethoxy-2,2,3,3,3-pentafluoropropan-1-ol
- 2,2,3,3-tetrafluorospiro(3.5)nonan-1-one
- Cyclobutanol, 1-ethoxy-2,2,3,3-tetrafluoro-4,4-dimethyl-
- 1-Butanol,1-ethoxy-2,2,3,3,4,4,4-heptafluoro-
- 1-phenyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-ol
These compounds share similar structural features, such as the presence of fluorine atoms and spiro or cyclic systems. this compound is unique due to its specific combination of an ethoxy group and a tetrafluorinated spiro nonane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
144194-02-5 |
|---|---|
Molecular Formula |
C11H16F4O2 |
Molecular Weight |
256.24 g/mol |
IUPAC Name |
1-ethoxy-2,2,3,3-tetrafluorospiro[3.5]nonan-1-ol |
InChI |
InChI=1S/C11H16F4O2/c1-2-17-11(16)8(6-4-3-5-7-8)9(12,13)10(11,14)15/h16H,2-7H2,1H3 |
InChI Key |
TYRWQJNDOXERFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2(CCCCC2)C(C1(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


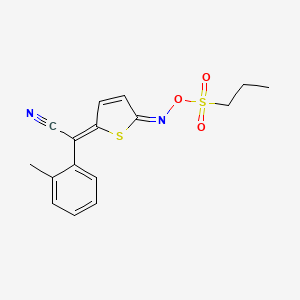
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)



